![molecular formula C15H13N5OS B5563179 4-[5-(benzylthio)-1H-tetrazol-1-yl]benzamide](/img/structure/B5563179.png)

4-[5-(benzylthio)-1H-tetrazol-1-yl]benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

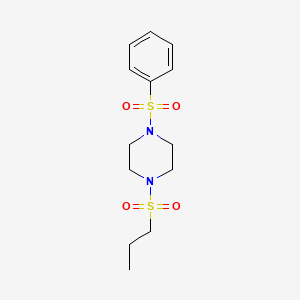

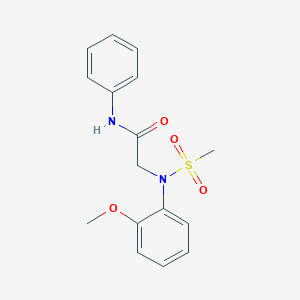

“4-[5-(benzylthio)-1H-tetrazol-1-yl]benzamide” is a chemical compound that is derived from 5-(benzylthio)-1H-tetrazole . It is used in the field of organic chemistry as a building block for the synthesis of more complex molecules .

Synthesis Analysis

The synthesis of “this compound” involves the use of 5-(benzylthio)-1H-tetrazole as a starting material . This compound is known to be an activator in the synthesis of oligonucleotides . The activator reacts with the phosphoramidite group to form a highly reactive intermediate . The intermediate then forms an internucleotide bond with the detritylated 5′-hydroxyl group of the growing oligonucleotide chain .Molecular Structure Analysis

The molecular structure of “this compound” is derived from its parent compound, 5-(benzylthio)-1H-tetrazole . The empirical formula of 5-(benzylthio)-1H-tetrazole is C8H8N4S . The molecular weight is 192.24 .科学的研究の応用

Pharmacological Research

In the realm of pharmacology, compounds structurally related to 4-[5-(benzylthio)-1H-tetrazol-1-yl]benzamide, such as benzamide derivatives, have been studied for their potential in treating allergic diseases. For instance, CR 2039 (DIZOLAST), a potent “allergic mediator release” inhibitor, has been proposed for the prevention and treatment of asthma and other allergic disorders (Revel, Ferrari, & Makovec, 1992).

Materials Science and Coordination Chemistry

From a materials science perspective, tetrazolate-based compounds have been utilized in the synthesis of chiral coordination networks with significant second harmonic generation (SHG) efficiencies, demonstrating the impact of substituents on the structural topologies and nonlinear optical properties (Liao et al., 2013).

Anticancer Research

In anticancer research, novel Schiff’s bases containing thiadiazole scaffolds and benzamide groups have shown promising anticancer activity against several human cancer cell lines, highlighting the therapeutic potential of such compounds (Tiwari et al., 2017).

Antiviral Applications

Benzamide-based 5-aminopyrazoles and their derivatives have been synthesized for their remarkable antiavian influenza virus activity, showcasing the antiviral applications of these compounds (Hebishy, Salama, & Elgemeie, 2020).

Chemical Synthesis and Catalysis

In chemical synthesis, benzothiazoles and thiazolopyridines, relevant to the chemical class of this compound, have been produced using metal- and reagent-free methods, signifying advancements in eco-friendly catalysis techniques (Qian et al., 2017).

特性

IUPAC Name |

4-(5-benzylsulfanyltetrazol-1-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N5OS/c16-14(21)12-6-8-13(9-7-12)20-15(17-18-19-20)22-10-11-4-2-1-3-5-11/h1-9H,10H2,(H2,16,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCPNHHAVNFPEKM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=NN=NN2C3=CC=C(C=C3)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(1H-imidazol-1-yl)butanoyl]-3-methyl-3-phenylpiperidine](/img/structure/B5563102.png)

![3-(1-benzyl-1H-imidazol-2-yl)-1-[(5-isopropyl-1,3,4-oxadiazol-2-yl)methyl]piperidine](/img/structure/B5563109.png)

![N-[2-(1H-indol-3-yl)-1-methylethyl]octanamide](/img/structure/B5563111.png)

![4-[(4-nitrobenzylidene)amino]-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5563119.png)

![[5-(4-methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetic acid](/img/structure/B5563128.png)

![2-{[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4,5-dihydro-1,3-thiazol-2-yl)acetamide](/img/structure/B5563129.png)

![5-{3-[2-(3-methoxyphenyl)-1-azetidinyl]-3-oxopropyl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B5563158.png)

![S-benzyl [2-(4-hydroxyphenyl)-1,1-dimethylethyl]thiocarbamate](/img/structure/B5563164.png)

![3-isobutyl-1-methyl-N-[2-(1-pyrrolidinylsulfonyl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5563188.png)

![(1S,2S,9R)-11-[(4-hydroxy-6,8-dimethylquinolin-2-yl)methyl]-7,11-diazatricyclo[7.3.1.0~2,7~]tridecan-6-one](/img/structure/B5563194.png)

![4-(4-chlorobenzyl)-N-[4-(dimethylamino)benzylidene]-1-piperazinamine](/img/structure/B5563200.png)

![2-ethyl-3,5,6,7-tetramethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5563204.png)